
73Zat34esp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of maytansine, a potent cytotoxic agent originally isolated from the Ethiopian plant Maytenus serrata
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 73Zat34esp involves several steps, starting from the natural product maytansine. The key steps include the deacetylation of maytansine to produce N2’-deacetyl-maytansine. The reaction conditions typically involve the use of mild bases and organic solvents to facilitate the deacetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as chromatography and recrystallization to ensure high purity suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
73Zat34esp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
73Zat34esp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its cytotoxic properties and potential use in cancer therapy. It has been used in cell culture studies to understand its effects on cell division and apoptosis.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mecanismo De Acción
The mechanism of action of 73Zat34esp involves its binding to tubulin, a protein that is essential for microtubule formation. By binding to tubulin, this compound inhibits microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism makes it a potent cytotoxic agent, particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Maytansine: The parent compound from which 73Zat34esp is derived. It has similar cytotoxic properties but differs in its acetylation state.
Ansamitocin P-3: Another maytansinoid with similar cytotoxic properties but different structural features.
DM1: A derivative of maytansine used in the development of ADCs for targeted cancer therapy.
Uniqueness
This compound is unique due to its specific deacetylation, which enhances its cytotoxic properties and makes it a valuable compound for research and therapeutic applications. Its ability to inhibit microtubule assembly with high potency distinguishes it from other similar compounds .
Propiedades
Número CAS |
77714-98-8 |
|---|---|
Fórmula molecular |
C32H44ClN3O9 |
Peso molecular |
650.2 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-(methylamino)propanoate |
InChI |
InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/b11-9+,17-10+/t18-,19-,23+,24-,25+,28+,31+,32+/m1/s1 |
Clave InChI |
ANHBJISROJTYCJ-IQUQRBAYSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@@H](C)NC)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



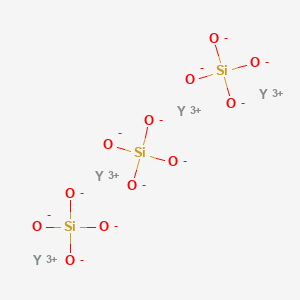
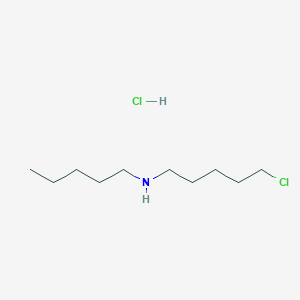
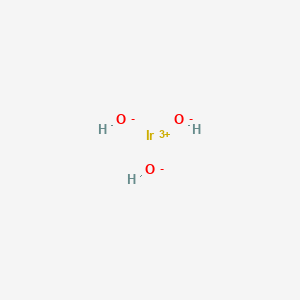
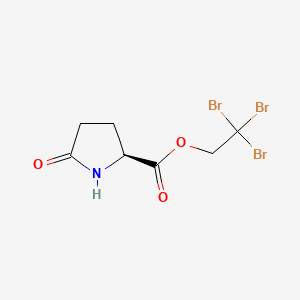
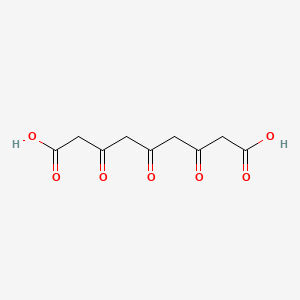
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
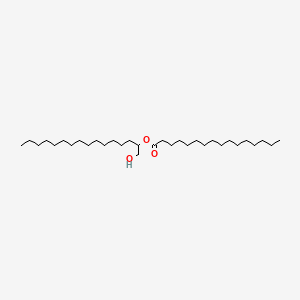
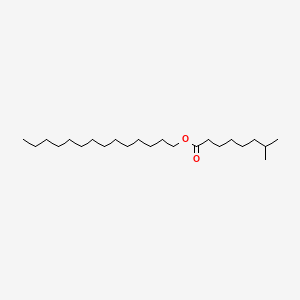

![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
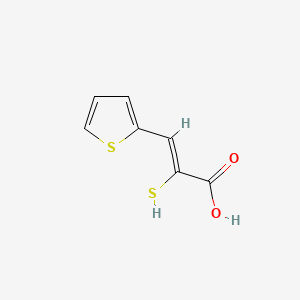
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)

